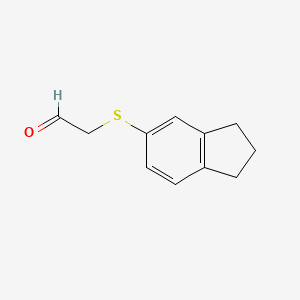![molecular formula C11H13BrN2S B13218250 3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile is an organic compound with the molecular formula C11H13BrN2S. It is characterized by the presence of a bromine atom, a nitrile group, and a methylsulfanylpropylamino group attached to a benzene ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile typically involves multiple steps. One common method includes the bromination of 4-aminobenzonitrile followed by the introduction of the methylsulfanylpropyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in various binding interactions, while the methylsulfanylpropyl group can influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-formylbenzonitrile: Similar structure but with a formyl group instead of the methylsulfanylpropyl group.
3-Bromo-4-(methylsulfanyl)benzonitrile: Lacks the propylamino group.
Uniqueness
3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methylsulfanylpropyl group distinguishes it from other bromobenzonitrile derivatives, providing unique properties for research and industrial applications.
Eigenschaften
Molekularformel |
C11H13BrN2S |
|---|---|
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
3-bromo-4-(3-methylsulfanylpropylamino)benzonitrile |
InChI |
InChI=1S/C11H13BrN2S/c1-15-6-2-5-14-11-4-3-9(8-13)7-10(11)12/h3-4,7,14H,2,5-6H2,1H3 |
InChI-Schlüssel |
JXNNVAAAMJBLRA-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCCNC1=C(C=C(C=C1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)


![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)


![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)




